molecular formula C6H6Br2N2 B1424924 4-(2,2-Dibromoethenyl)-1-methylpyrazole CAS No. 1093193-15-7

4-(2,2-Dibromoethenyl)-1-methylpyrazole

Cat. No. B1424924
M. Wt: 265.93 g/mol
InChI Key: SPOQRFIUHCZJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(2,2-Dibromoethenyl)-1-methylpyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The 2,2-dibromoethenyl group attached to the pyrazole ring suggests that this compound may have interesting reactivity .


Molecular Structure Analysis

The molecular structure of “4-(2,2-Dibromoethenyl)-1-methylpyrazole” would consist of a pyrazole ring substituted with a methyl group at the 1-position and a 2,2-dibromoethenyl group at the 4-position .


Chemical Reactions Analysis

The chemical reactivity of “4-(2,2-Dibromoethenyl)-1-methylpyrazole” would be influenced by the pyrazole ring, the 2,2-dibromoethenyl group, and the methyl group. The bromine atoms on the ethenyl group could potentially be reactive sites for further chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,2-Dibromoethenyl)-1-methylpyrazole” would depend on its molecular structure. For instance, the presence of the polar pyrazole ring and the bromine atoms might influence its solubility properties .

Scientific Research Applications

1. Applications in Alcohol Metabolism and Poisoning Treatment

4-methylpyrazole (4-MP) has been identified as a potent inhibitor of alcohol dehydrogenase, an enzyme crucial for ethanol metabolism. It has been used in clinical settings to manage conditions such as severe disulfiram-ethanol reactions, effectively reducing symptoms like facial flushing and tachycardia (Lindros et al., 1981). Moreover, 4-MP has been suggested as a treatment option for acute ethylene glycol or methanol intoxication, providing an alternative to ethanol therapy (Baud et al., 1986).

2. Inhibition of Microsomal Oxidation

4-Methylpyrazole exhibits inhibitory effects on microsomal oxidation of drugs and alcohols in vitro. Treatment with 4-MP has been shown to increase liver microsomal cytochrome P-450 content and interact with the microsomal mixed-function oxidase system, affecting the metabolic pathways of various compounds (Feierman & Cederbaum, 1985).

3. Use as an Analytical Tool in Ethanol Metabolism Research

4-Methylpyrazole has been used as a tool in research laboratories focusing on ethanol metabolism. It's particularly noted for its potential usefulness in understanding and treating methanol and ethylene glycol poisoning due to its interaction with alcohol dehydrogenase and its effect on metabolic processes (McMartin et al., 1984).

Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. The future research on “4-(2,2-Dibromoethenyl)-1-methylpyrazole” could involve exploring its potential biological activities and developing new synthetic methods for its preparation .

properties

IUPAC Name

4-(2,2-dibromoethenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c1-10-4-5(3-9-10)2-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOQRFIUHCZJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,2-Dibromoethenyl)-1-methylpyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Dibromoethenyl)-1-methylpyrazole
Reactant of Route 2
Reactant of Route 2
4-(2,2-Dibromoethenyl)-1-methylpyrazole
Reactant of Route 3
Reactant of Route 3
4-(2,2-Dibromoethenyl)-1-methylpyrazole
Reactant of Route 4
4-(2,2-Dibromoethenyl)-1-methylpyrazole
Reactant of Route 5
4-(2,2-Dibromoethenyl)-1-methylpyrazole
Reactant of Route 6
Reactant of Route 6
4-(2,2-Dibromoethenyl)-1-methylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.